molecular formula C11H10FLiN2O2 B2430385 Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197054-83-2

Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2430385
CAS No.: 2197054-83-2
M. Wt: 228.15
InChI Key: UBTADYLJMXQLCD-UHFFFAOYSA-M
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Description

Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of lithium in the structure adds unique properties, making it a compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluoro and Isopropyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and alkylating agents.

    Lithiation: The final step involves the lithiation of the benzimidazole derivative, which can be carried out using lithium reagents such as n-butyllithium in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.

    Substitution: The fluoro and isopropyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: Its unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Biology and Medicine:

    Pharmaceuticals: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties, making it a candidate for drug development.

    Biological Studies: The compound can be used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.

Industry:

    Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential biological activity.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

    6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate: Lacks the lithium ion, which may result in different biological and chemical properties.

    1H-benzo[d]imidazole-2-carboxylate derivatives: Various derivatives with different substituents on the benzimidazole ring can be compared to understand the impact of these modifications on their properties.

Uniqueness: The presence of the lithium ion in Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate distinguishes it from other benzimidazole derivatives. This unique feature can influence its solubility, stability, and interaction with biological targets, potentially leading to novel applications and enhanced performance in various fields.

Properties

IUPAC Name

lithium;6-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-5-7(12)3-4-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTADYLJMXQLCD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)N1C2=C(C=CC(=C2)F)N=C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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